molecular formula C12H18N2O3 B1622759 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine CAS No. 885957-46-0

2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine

Cat. No. B1622759
CAS RN: 885957-46-0
M. Wt: 238.28 g/mol
InChI Key: WVNDURNMSJZWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine” is a complex organic molecule. It contains a phenyl ring structure with two ethoxy groups attached at the 3 and 4 positions, and an acetamidine group with a hydroxy substituent .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a related compound, 6,7-dimethoxy-3,4-dihydroisoquinoline, was synthesized based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study examines the metabolism of various chloroacetamide herbicides, such as acetochlor and metolachlor, which share structural similarities with the compound , focusing on the metabolic activation pathways that lead to carcinogenicity. It highlights the complex metabolic activation pathways that involve intermediates like CDEPA and CMEPA, leading to DNA-reactive products in rats and humans, showcasing the relevance of these compounds in understanding carcinogenic mechanisms and environmental health perspectives (Coleman, Linderman, Hodgson, & Rose, 2000).

Chemoselective Acetylation of 2-Aminophenol

This research focuses on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an important intermediate in antimalarial drug synthesis. The study uses immobilized lipase for the acetylation process, optimizing various parameters for efficiency. It provides insights into enzymatic catalysis and kinetic studies for pharmaceutical synthesis, demonstrating the application of similar compounds in drug development (Magadum & Yadav, 2018).

Antibacterial Effects of Synthesized Derivatives

This paper reports on the synthesis and antibacterial activity of derivatives of 4-hydroxy-chromen-2-one. It discusses novel organic compounds' synthesis, including structures related to the compound , and evaluates their antibacterial properties against various bacterial strains. The study contributes to the field of antimicrobial research and the search for new antibacterial agents (Behrami & Dobroshi, 2019).

Anticonvulsant Activity of Functionalized Acetamides

Research on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides investigates the stereochemical properties and anticonvulsant activities of these compounds. The study provides insights into the molecular features likely responsible for the compounds' anticonvulsant effects, contributing to the development of new therapeutic agents (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Future Directions

Future research could involve the synthesis of “2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine” and the investigation of its properties and potential applications. A related compound, aluminosilicate, showed high selectivity of 100% of the reaction product 2-(3,4-dimethoxy-phenyl)-4-methyl-1,3-dioxolane .

properties

IUPAC Name

2-(3,4-diethoxyphenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-16-10-6-5-9(8-12(13)14-15)7-11(10)17-4-2/h5-7,15H,3-4,8H2,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNDURNMSJZWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=NO)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401009
Record name 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885957-46-0
Record name 2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine
Reactant of Route 2
2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine
Reactant of Route 3
Reactant of Route 3
2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine
Reactant of Route 4
Reactant of Route 4
2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine
Reactant of Route 5
Reactant of Route 5
2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine
Reactant of Route 6
Reactant of Route 6
2-(3,4-Diethoxy-phenyl)-N-hydroxy-acetamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.